![molecular formula C13H19FN2O B2418043 1-[3-(4-Fluorophenoxy)propyl]piperazine CAS No. 91940-44-2](/img/structure/B2418043.png)
1-[3-(4-Fluorophenoxy)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Fluorophenoxy)propyl]piperazine is a chemical compound with the CAS Number: 91940-44-2 . Its IUPAC name is 4-fluorophenyl 3-(1-piperazinyl)propyl ether . The compound has a molecular weight of 238.31 .
Molecular Structure Analysis
The InChI code for 1-[3-(4-Fluorophenoxy)propyl]piperazine is 1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.31 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis of Piperazines as SSRIs : A study synthesized new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, aiming to develop selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile. Preliminary data indicated that these compounds exhibit single-site binding at the serotonin reuptake transporter but with less potency compared to typical SSRIs (Dorsey et al., 2004).
Fluorination for Improved Pharmacokinetics
- Fluorination of Piperazines for 5-HT1D Receptor Ligands : Research focused on developing synthetic strategies for incorporating fluorine into piperazine ligands. This modification significantly reduced the pKa of the compounds, potentially leading to improved oral absorption and bioavailability (van Niel et al., 1999).
Analogs for Therapeutic and Diagnostic Applications
- Analogues of σ Receptor Ligand for Oncology : A study developed novel analogues of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine with reduced lipophilicity for potential use in therapeutic and diagnostic applications in oncology. These analogues exhibited substantial affinity for receptor subtypes and minimal antiproliferative activity, indicating their potential for clinical applications (Abate et al., 2011).
Applications in Imaging and Radiopharmaceuticals
- Synthesis of [18F]GBR 12909 as a Dopamine Reuptake Inhibitor : The preparation of fluorine-18 labeled GBR 12909, an inhibitor of dopamine reuptake, was described, indicating its potential application in imaging and as a radiopharmaceutical (Haka & Kilbourn, 1990).
Anticancer and Antiallergy Activities
- Anticancer Activities of Piperazine Derivatives : A compound involving a piperazine derivative was found to induce apoptosis in cancer cells and showed potent anti-growth activity in drug-resistant cancer cells. This compound interacted with p68 RNA helicase, playing a vital role in cell proliferation and cancer progression (Lee et al., 2013).
- Antiallergy Activity of Piperazine Derivatives : A series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives were prepared and evaluated for antiallergy activity. Several derivatives exhibited greater activity than their parent compounds in anaphylaxis assays (Walsh et al., 1990).
Development of Therapeutic Agents
- Long-Acting Dopamine Transporter Ligands : Optically pure hydroxylated derivatives of piperazines were synthesized for the treatment of cocaine abuse. These compounds displayed substantial enantioselectivity and high dopamine transporter affinity, suggesting their potential as therapeutic agents (Hsin et al., 2002).
Chemical Synthesis and Structural Studies
- Fe-Catalyzed Synthesis of Flunarizine : Research was conducted on the Fe-catalyzed synthesis of Flunarizine, a calcium channel blocker, exploring different synthetic methodologies and studying their efficiency (Shakhmaev et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBAKABDMNMEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenoxy)propyl]piperazine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)
![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
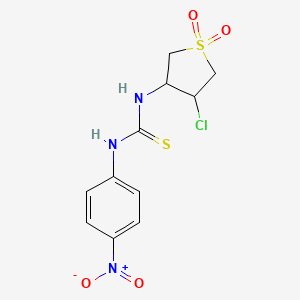
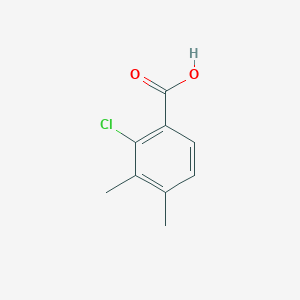
![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)
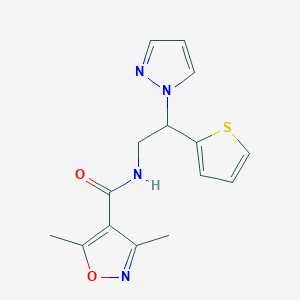
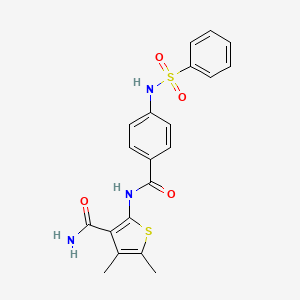
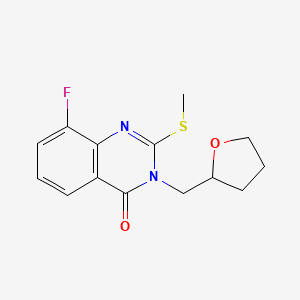
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2417978.png)
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2417980.png)
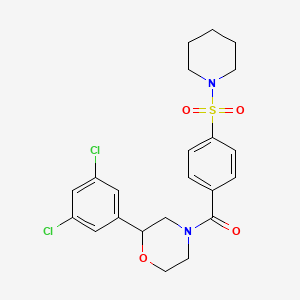
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2417982.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine](/img/structure/B2417983.png)